molecular formula C19H20ClN5O B10953071 (3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)[4-(4-methylbenzyl)piperazino]methanone

(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)[4-(4-methylbenzyl)piperazino]methanone

Cat. No.: B10953071
M. Wt: 369.8 g/mol
InChI Key: XHIWERXRIOZXOL-UHFFFAOYSA-N
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Description

(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)[4-(4-methylbenzyl)piperazino]methanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a chlorinated group and a piperazine moiety attached to a methanone group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)[4-(4-methylbenzyl)piperazino]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving appropriate precursors. The chlorination of the pyrazolo[1,5-a]pyrimidine ring is achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The subsequent step involves the introduction of the piperazine moiety, which is typically achieved through nucleophilic substitution reactions. The final step includes the attachment of the methanone group, often through acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)[4-(4-methylbenzyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorinated group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)[4-(4-methylbenzyl)piperazino]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)[4-(4-methylbenzyl)piperazino]methanone involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)[4-(4-methylphenyl)piperazino]methanone
  • (3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)[4-(4-ethylbenzyl)piperazino]methanone

Uniqueness

(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)[4-(4-methylbenzyl)piperazino]methanone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the 4-methylbenzyl group in the piperazine moiety differentiates it from other similar compounds and may influence its biological activity and applications.

Properties

Molecular Formula

C19H20ClN5O

Molecular Weight

369.8 g/mol

IUPAC Name

(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H20ClN5O/c1-14-3-5-15(6-4-14)13-23-9-11-24(12-10-23)19(26)17-16(20)18-21-7-2-8-25(18)22-17/h2-8H,9-13H2,1H3

InChI Key

XHIWERXRIOZXOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=NN4C=CC=NC4=C3Cl

Origin of Product

United States

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